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Introduction
2-Bromo-6-fluoronicotinic acid, a halogenated pyridine derivative, is a key building block in

modern medicinal chemistry. Its strategic importance lies in the unique combination of a

bromine atom, a fluorine atom, and a carboxylic acid moiety on a pyridine scaffold. This trifecta

of functional groups provides medicinal chemists with a versatile platform for the synthesis of

complex molecular architectures with tunable physicochemical and pharmacological properties.

The bromine atom serves as a convenient handle for cross-coupling reactions, the fluorine

atom can enhance metabolic stability and binding affinity, and the carboxylic acid group allows

for the formation of amides and esters, facilitating the exploration of structure-activity

relationships. This guide provides a comprehensive overview of the synthesis, characterization,

and applications of 2-Bromo-6-fluoronicotinic acid, with a focus on its role in drug discovery

and development.
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Identifier Value

CAS Number 1214332-31-6

Molecular Formula C₆H₃BrFNO₂

Molecular Weight 220.00 g/mol

IUPAC Name 2-Bromo-6-fluoropyridine-3-carboxylic acid

Synthesis and Mechanism
The synthesis of 2-Bromo-6-fluoronicotinic acid is not widely documented in peer-reviewed

literature, suggesting it is often prepared on a custom basis or sourced from specialized

chemical suppliers. However, a plausible synthetic route can be extrapolated from known

organic chemistry principles and analogous transformations. A likely precursor for this synthesis

is 2,6-difluoropyridine. The synthetic strategy would involve a regioselective bromination

followed by a directed ortho-metalation and subsequent carboxylation.

Plausible Synthetic Pathway
A potential synthetic route is outlined below. This pathway is hypothetical and would require

optimization of reaction conditions.

2,6-Difluoropyridine 2-Bromo-6-fluoropyridine

Electrophilic Bromination
(e.g., NBS, H2SO4) Deprotonated Intermediate

Directed ortho-Metalation
(e.g., LDA, THF, -78 °C) 2-Bromo-6-fluoronicotinic acid

Carboxylation
(1. CO2 (s))

(2. H3O+ workup)

Click to download full resolution via product page

Caption: A plausible synthetic workflow for 2-Bromo-6-fluoronicotinic acid.

Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Bromination of 2,6-Difluoropyridine

To a solution of 2,6-difluoropyridine in concentrated sulfuric acid, add N-bromosuccinimide

(NBS) portion-wise at 0 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution

of sodium bicarbonate.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield crude 2-bromo-6-fluoropyridine.

Purify the crude product by column chromatography on silica gel.

Step 2: Directed ortho-Metalation and Carboxylation

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of

diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

Slowly add a solution of 2-bromo-6-fluoropyridine in anhydrous THF to the LDA solution at

-78 °C.

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

Add an excess of crushed dry ice (solid carbon dioxide) to the reaction mixture.

Allow the mixture to slowly warm to room temperature.

Quench the reaction with water and acidify to a pH of 2-3 with 1M hydrochloric acid.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield crude 2-Bromo-6-fluoronicotinic acid.

Purify the crude product by recrystallization.

Causality Behind Experimental Choices
Directed ortho-Metalation: The fluorine atom at the 6-position is a moderate directing group

for deprotonation at the adjacent C5 position. However, the bromine at the 2-position, being
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a larger and more polarizable atom, can also influence the regioselectivity. The use of a

strong, sterically hindered base like LDA at low temperatures is crucial to achieve selective

deprotonation at the position ortho to the fluorine, leading to the desired product.

Carboxylation: The use of solid carbon dioxide as the electrophile is a standard and efficient

method for introducing a carboxylic acid group onto an organometallic intermediate. The

subsequent acidic workup protonates the carboxylate salt to yield the final product.

Spectroscopic Characterization
The structural elucidation of 2-Bromo-6-fluoronicotinic acid relies on a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-Bromo-6-fluoronicotinic acid is expected

to show two distinct signals in the aromatic region, corresponding to the two protons on the

pyridine ring.

H-4: This proton is expected to be a doublet of doublets due to coupling with H-5 and the

fluorine atom at the 6-position.

H-5: This proton is also expected to be a doublet of doublets due to coupling with H-4 and

the fluorine atom at the 6-position.

-COOH: A broad singlet corresponding to the carboxylic acid proton, the chemical shift of

which is highly dependent on concentration and solvent.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show six distinct signals, one for each

carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing

effects of the bromine, fluorine, and carboxylic acid groups.
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Carbon Atom Expected Chemical Shift Range (ppm)

C=O 165-175

C-F 155-165 (doublet due to C-F coupling)

C-Br 115-125

C-COOH 120-130

C-H 110-140

C-H 110-140

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Bromo-6-fluoronicotinic acid is expected to exhibit the following characteristic

absorption bands:

Functional Group Wavenumber (cm⁻¹) Description

O-H (Carboxylic Acid) 2500-3300 Broad

C=O (Carboxylic Acid) 1680-1725 Strong

C=C, C=N (Aromatic Ring) 1400-1600 Medium to Strong

C-F 1000-1400 Strong

C-Br 500-600 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. In the mass spectrum of 2-Bromo-6-fluoronicotinic acid, the molecular ion

peak (M⁺) would be observed at m/z 220. Due to the presence of bromine, a characteristic

isotopic pattern will be observed for the molecular ion and any bromine-containing fragments,

with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:
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[C₆H₃BrFNO₂]⁺
m/z = 219/221

[C₆H₂BrFNO]⁺
Loss of OH

m/z = 202/204

[C₅H₃BrFN]⁺
Loss of COOH
m/z = 174/176

[C₆H₃FNO₂]⁺
Loss of Br
m/z = 140
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Caption: Plausible mass spectrometry fragmentation of 2-Bromo-6-fluoronicotinic acid.

Applications in Drug Discovery
2-Bromo-6-fluoronicotinic acid is a valuable building block in drug discovery due to the

advantageous properties conferred by the fluorine and bromine substituents. The incorporation

of fluorine can enhance metabolic stability, increase binding affinity, and modulate the pKa of

nearby functional groups. The bromine atom provides a reactive site for the introduction of

further molecular complexity through cross-coupling reactions.

Role as a Pharmacophore
Fluorinated nicotinic acids are recognized as important pharmacophores in the development of

various therapeutic agents.[1] They can serve as key intermediates in the synthesis of

compounds targeting a range of biological targets. For instance, derivatives of fluoronicotinic

acids have been explored for their potential in developing tracers for positron emission

tomography (PET), which is a powerful imaging technique for visualizing and measuring

metabolic processes in vivo.[1]
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The orthogonal reactivity of the bromine and carboxylic acid functionalities makes 2-Bromo-6-
fluoronicotinic acid an ideal scaffold for the synthesis of compound libraries for high-

throughput screening. The bromine atom can be functionalized via Suzuki, Stille, or Buchwald-

Hartwig cross-coupling reactions to introduce a diverse range of aryl, heteroaryl, or amino

substituents. The carboxylic acid can be readily converted to a variety of amides or esters,

further expanding the chemical space that can be explored.

2-Bromo-6-fluoronicotinic acid

Suzuki Coupling
(Ar-B(OH)₂)

Amide Coupling
(R-NH₂)

Diverse Library of Compounds

Click to download full resolution via product page

Caption: Diversification of the 2-Bromo-6-fluoronicotinic acid scaffold.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-
Bromo-6-fluoronicotinic acid. Although a specific safety data sheet (SDS) for this compound

is not readily available, general guidelines for handling halogenated aromatic carboxylic acids

should be followed.

Personal Protective Equipment (PPE)
Eye Protection: Chemical safety goggles or a face shield are mandatory.

Hand Protection: Wear compatible chemical-resistant gloves.

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
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Handling and Storage
Handle in a well-ventilated area, preferably in a chemical fume hood.

Avoid inhalation of dust and contact with skin and eyes.

Store in a tightly closed container in a cool, dry place away from incompatible materials such

as strong oxidizing agents and strong bases.

First Aid Measures
In case of skin contact: Immediately wash with plenty of soap and water.

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and

consult a physician.

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious

person. Rinse mouth with water and consult a physician.

Conclusion
2-Bromo-6-fluoronicotinic acid is a highly functionalized building block with significant

potential in the field of medicinal chemistry. Its unique structural features provide a versatile

platform for the synthesis of novel and complex molecules for drug discovery. While detailed

synthetic procedures and specific applications in the literature are still emerging, the principles

of modern organic synthesis and the known utility of related fluorinated heterocycles strongly

suggest that 2-Bromo-6-fluoronicotinic acid will continue to be a valuable tool for

researchers and scientists in the pharmaceutical industry. A thorough understanding of its

synthesis, characterization, and reactivity is essential for unlocking its full potential in the

development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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